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Compound of Interest

Compound Name: Ethane-d6

CAS No.: 1632-99-1

Cat. No.: B156051 Get Quote

CAS: 1632-99-1 | Formula:

| Molar Mass: 36.11 g/mol [1]

Executive Summary
Ethane-d6 (Hexadeuteroethane) is the fully deuterated isotopologue of ethane, serving as a

critical reference standard in nuclear magnetic resonance (NMR) spectroscopy and a

mechanistic probe in physical organic chemistry. Its primary utility lies in its "silent" proton

signature (allowing background-free analysis of ethyl-containing analytes) and its distinct

vibrational modes used to quantify Kinetic Isotope Effects (KIE). This guide details its

physicochemical properties, spectroscopic behavior, and synthesis protocols for research

applications.[2]

Physicochemical Characterization
Fundamental Properties
Ethane-d6 exhibits physical properties distinct from proteo-ethane (

) due to the mass difference of the deuterium nucleus (approx. twice that of protium). This
mass increase affects vibrational frequencies and zero-point energy (ZPE), leading to subtle
but measurable differences in phase transition temperatures and density.
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Property
Ethane (

)

Ethane-d6 (

)
Note

Molar Mass 30.07 g/mol 36.11 g/mol +20% Mass Increase

Boiling Point (1 atm) 184.55 K (-88.6 °C) 184.00 K (-89.15 °C)
Inverse Isotope

Effect*

Melting Point 90.3 K (-182.8 °C) 89.7 K (-183.4 °C) Slight depression

Density (Liquid) 0.544 g/mL (at -88°C) ~0.650 g/mL (est.)[1] Scaled by mass ratio

Critical Temperature 305.3 K 302.5 K
Lower

for deuterated species

*Technical Insight (Vapor Pressure Isotope Effect): Unlike water (

boils higher than

), small non-polar hydrocarbons often exhibit an Inverse Vapor Pressure Isotope Effect (VPIE).
The higher mass of

increases the density of states, but the smaller molar volume (due to lower zero-point
vibrational amplitude) reduces intermolecular London dispersion forces slightly, making

more volatile (lower boiling point) than

in certain cryogenic regimes.

Safety & Handling
Flammability: Like standard ethane, Ethane-d6 is an extremely flammable gas (Category 1).

Cryogenics: Often handled as a liquefied gas under pressure. Rapid expansion can cause

frostbite.

Storage: Stable indefinitely at room temperature in rated gas cylinders.

Spectroscopic Signature
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Nuclear Magnetic Resonance (NMR)
Ethane-d6 is primarily used to calibrate gas-phase NMR or as a dissolved standard where

proton signals from the ethyl group must be suppressed.

Proton (

) NMR:

Signal: Silent (Active only if residual

is present).

Residual Shift:

ppm (in

).

Carbon-13 (

) NMR:

Chemical Shift:

ppm (Solvent dependent).

Coupling Pattern: Septet (

).[3]

Mechanism: The carbon nucleus couples to three equivalent deuterium atoms (

).

Coupling Constant:

Hz.

Vibrational Spectroscopy (IR/Raman)
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The substitution of Hydrogen with Deuterium lowers the vibrational frequency of the C-H/C-D

bonds by a factor of approximately

.

Mode
Ethane (

)

Ethane-d6 (

)
Shift Factor

C-H/C-D Stretch ~2950 ~2200 ~1.34

H-C-H / D-C-D Bend ~1460 ~1080 ~1.35

Synthesis Protocol: Catalytic Deuteration
The industrial and laboratory standard for producing high-purity Ethane-d6 involves the

catalytic deuteration of Acetylene-d2 or Ethylene-d4. The Acetylene route is preferred for total

isotopic labeling starting from

(via Calcium Carbide).
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Figure 1: Synthesis pathway from Calcium Carbide and Heavy Water to Ethane-d6 via

Acetylene-d2 intermediate.

Step-by-Step Methodology
Precursor Generation: React Calcium Carbide (

) with excess Heavy Water (

) in a sealed generator to produce Acetylene-d2 (

) gas.

Reaction:

Scrubbing: Pass the generated

through a sulfuric acid trap to remove phosphine/sulfide impurities.

Catalytic Loading: Charge a high-pressure reactor with 5% Palladium on Alumina (

).

Deuteration: Introduce

and Deuterium gas (

) at a 1:2.2 molar ratio. Maintain pressure at 3-5 atm and temperature at 25-60°C.

Reaction:

Purification: Cryogenic distillation is used to separate Ethane-d6 from unreacted

or ethylene-d4 intermediates.

Mechanistic Applications: Kinetic Isotope Effects
(KIE)
Ethane-d6 is the model substrate for studying Primary Kinetic Isotope Effects (KIE) in C-H

activation.
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The Physics of Bond Strength
The C-D bond is stronger than the C-H bond not due to electronic potential surface changes,

but due to Zero Point Energy (ZPE) differences. Because deuterium is heavier, it sits lower in

the potential energy well.[4]

Activation Energy (

): Since the ground state of C-D is lower, more energy is required to reach the transition
state (assuming the transition state is similar for both).

Rate Constant Ratio (

): For C-H abstraction,

is typically 2.0 - 7.0 at room temperature (Primary KIE).

KIE Energy Diagram
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Figure 2: Potential energy surface illustrating the origin of the Kinetic Isotope Effect. The lower

ZPE of C-D results in a higher activation barrier.

Research Utility
Metabolic Stability: In drug design, "deuterium switching" (replacing H with D) at metabolic

"hotspots" (like ethyl groups) slows down cytochrome P450 oxidation, potentially extending

the half-life of a drug. Ethane-d6 serves as the fundamental reference data for these bond

dissociation energies.
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Tunneling Studies: Because D is heavier, it tunnels through activation barriers less efficiently

than H. Large deviations from theoretical KIE limits (e.g.,

) in ethane activation studies indicate quantum tunneling mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Ethane-d6 | C2H6 | CID 137127 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. pdf.benchchem.com [pdf.benchchem.com]

3. University of Ottawa NMR Facility Blog: The 13C and 13C DEPT Spectrum of "Acetone-
d6" [u-of-o-nmr-facility.blogspot.com]

4. chemistry.stackexchange.com [chemistry.stackexchange.com]

To cite this document: BenchChem. [Technical Guide: Ethane-d6 (Hexadeuteroethane)].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156051#ethane-d6-physical-and-chemical-
properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/jo971176v
https://aip.scitation.org/doi/10.1063/1.1725565
https://webbook.nist.gov/cgi/cbook.cgi?ID=C74840
https://www.benchchem.com/product/b156051?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/137127
https://www.benchchem.com/product/b156051?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Ethane-d6
https://pdf.benchchem.com/1599/Technical_Support_Center_Synthesis_of_Acetylene_C.pdf
http://u-of-o-nmr-facility.blogspot.com/2008/04/13-c-and-13-c-dept-spectrum-of-acetone.html?m=1
http://u-of-o-nmr-facility.blogspot.com/2008/04/13-c-and-13-c-dept-spectrum-of-acetone.html?m=1
https://chemistry.stackexchange.com/questions/161906/bond-frequency-vs-bond-strength-in-kinetic-isotope-effect
https://www.benchchem.com/product/b156051#ethane-d6-physical-and-chemical-properties
https://www.benchchem.com/product/b156051#ethane-d6-physical-and-chemical-properties
https://www.benchchem.com/product/b156051#ethane-d6-physical-and-chemical-properties
https://www.benchchem.com/product/b156051#ethane-d6-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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